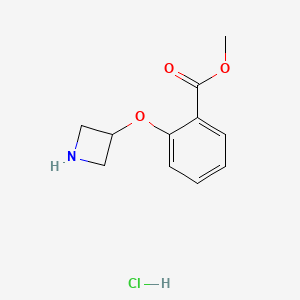

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride

CAS No.:

Cat. No.: VC15937772

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO3 |

|---|---|

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | methyl 2-(azetidin-3-yloxy)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-5-10(9)15-8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H |

| Standard InChI Key | JHTSTVOYZLSUGL-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC=C1OC2CNC2.Cl |

Introduction

Structural Characteristics

Molecular Architecture

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride features a benzoate ester group (methyl 2-oxybenzoate) connected to an azetidine ring via an ether bond. The azetidine ring, a four-membered nitrogen-containing heterocycle, is substituted at the 3-position with the ether linkage. The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 243.68 g/mol | |

| SMILES | COC(=O)C1=CC=CC=C1OC2CNC2.Cl | |

| InChI Key | JHTSTVOYZLSUGL-UHFFFAOYSA-N |

The presence of the azetidine ring introduces conformational strain, which can influence its reactivity and interactions with biological targets . The benzoate moiety contributes aromaticity and potential π-π stacking interactions, critical for binding to protein active sites.

Synthesis Methods

General Synthesis Pathways

The synthesis of methyl 2-(azetidin-3-yloxy)benzoate hydrochloride typically involves two primary steps: (1) formation of the azetidine intermediate and (2) coupling with the benzoate derivative.

Azetidine Intermediate Preparation

Azetidine derivatives are often synthesized via cyclization reactions. For example, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate can be prepared by reacting benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine . Subsequent mesylation or tosylation introduces leaving groups for nucleophilic substitution .

Coupling with Benzoate Derivatives

The azetidine intermediate undergoes nucleophilic substitution with methyl 2-hydroxybenzoate under basic conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Epichlorohydrin, DIPEA, EtOH | 75–85% | |

| Mesylation | MsCl, TEA, DCM, 0–5°C | 90% | |

| Etherification | Methyl 2-hydroxybenzoate, K₂CO₃ | 65% | |

| Salt Formation | HCl (gaseous), Et₂O | 95% |

Physicochemical Properties

"The integration of azetidine rings into pharmaceutical candidates continues to be a focus of modern medicinal chemistry due to their balanced reactivity and bioavailability."

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume